BenchChemオンラインストアへようこそ!

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

Pharmaceutical impurity profiling LC-MS method development Cabozantinib quality control

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine (molecular formula C28H25N3O5, molecular weight 483.52) is a bis-quinoline process-related impurity formed during the synthesis of the multi-targeted tyrosine kinase inhibitor cabozantinib. It is formally designated as Cabozantinib Impurity 6 (also listed as Cabozantinib Dimer Impurity 3 by certain vendors).

Molecular Formula C28H25N3O5
Molecular Weight 483.5 g/mol
Cat. No. B13847176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine
Molecular FormulaC28H25N3O5
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC
InChIInChI=1S/C28H25N3O5/c1-32-25-13-19-21(9-11-29-22(19)15-27(25)34-3)31-17-5-7-18(8-6-17)36-24-10-12-30-23-16-28(35-4)26(33-2)14-20(23)24/h5-16H,1-4H3,(H,29,31)
InChIKeyPBDXQASHCIMQAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine – Cabozantinib Impurity 6 Reference Standard for Pharmaceutical Quality Control


N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine (molecular formula C28H25N3O5, molecular weight 483.52) is a bis-quinoline process-related impurity formed during the synthesis of the multi-targeted tyrosine kinase inhibitor cabozantinib . It is formally designated as Cabozantinib Impurity 6 (also listed as Cabozantinib Dimer Impurity 3 by certain vendors) [1] [2]. The compound is a derivative of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine, wherein the aniline nitrogen has undergone a second coupling with 4-chloro-6,7-dimethoxyquinoline to yield the bis-quinoline scaffold . It is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial cabozantinib production [1] [2].

Why Generic Cabozantinib Impurity Standards Cannot Substitute for Authentic Impurity 6 Reference Material


Cabozantinib impurity reference standards are not interchangeable: each impurity possesses a unique molecular structure, retention time, mass spectrometric fragmentation pattern, and extinction coefficient that collectively determine chromatographic selectivity in validated HPLC methods [1]. Impurity 6 (MW 483.52, bis-quinoline amine) differs fundamentally from Impurity 1 (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, MW 296.33, mono-quinoline) and from the oxalamide-bridged Cabozantinib Dimer Impurity (MW 646.65) in both molecular identity and analytical behavior [2]. Substituting one impurity reference standard for another introduces systematic error in peak identification, relative retention time assignment, system suitability verification, and quantitative impurity determination – all of which are non-negotiable elements of ICH Q3A-compliant pharmaceutical quality control [1] [3]. The quantitative differentiation evidence below establishes precisely why Impurity 6 must be sourced as an authenticated, characterized reference material rather than approximated by any in-class analog.

Quantitative Differentiation Evidence: N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine vs. Closest Cabozantinib-Related Compounds


Molecular Weight Differentiation: Impurity 6 (483.52 Da) vs. Impurity 1 (296.33 Da) vs. Oxalamide Dimer (646.65 Da)

Impurity 6 is a bis-quinoline amine with a molecular weight of 483.52 Da (C28H25N3O5), which is 187.19 Da heavier than the mono-quinoline Impurity 1 (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, MW 296.33 Da, C17H16N2O3) and 163.13 Da lighter than the oxalamide-bridged Cabozantinib Dimer Impurity (N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide, MW 646.65 Da, C36H30N4O8) [1] [2]. This intermediate molecular weight directly governs reversed-phase HPLC retention (longer retention than Impurity 1 due to increased hydrophobicity from the second quinoline ring) and distinguishes the [M+H]+ ion at m/z 484.5 in LC-MS analysis from m/z 297.3 (Impurity 1) and m/z 647.7 (oxalamide dimer) [3].

Pharmaceutical impurity profiling LC-MS method development Cabozantinib quality control

Biological Activity Differential: Impurity 6 (Inactive) vs. Impurity 1 / PDGFR-IN-2 (PDGFr IC50 0.20 μM) vs. Cabozantinib API (c-Met IC50 1.3 nM)

Impurity 1 (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, also designated PDGFR-IN-2 / Compound 16C) exhibits measurable platelet-derived growth factor receptor (PDGFr) tyrosine kinase inhibition with an IC50 of 0.20 μM, as determined in cell-free kinase assays . Cabozantinib API demonstrates potent multi-kinase inhibition with c-Met IC50 of approximately 1.3 nM and VEGFR2 IC50 of approximately 0.035 nM [1]. In contrast, Impurity 6 – a bis-quinoline amine lacking the cyclopropane-1,1-dicarboxamide pharmacophore essential for kinase binding – shows no reported kinase inhibitory activity and is classified solely as a process-related impurity rather than a bioactive molecule [2] . The structural basis for this inactivity is the covalent attachment of a second bulky 6,7-dimethoxyquinoline moiety at the aniline nitrogen, which sterically precludes accommodation within the ATP-binding pocket of kinase targets [2].

Kinase inhibition selectivity Process impurity characterization Pharmacopeial impurity safety assessment

Certified Purity Specification: Impurity 6 HPLC Purity ≥95% with Multi-Technique Characterization Package vs. Uncertified Chemical Reagents

Commercially available Impurity 6 reference standards are supplied with a default HPLC purity specification of ≥95% (Molcoo specification) and a comprehensive Certificate of Analysis (CoA) that includes 1H-NMR, mass spectrometry (MS), and HPLC chromatograms; additional characterization by 13C-NMR, UV, IR, and 2D-NMR is available upon request . This characterization depth exceeds that provided for generic, non-certified chemical reagents and is compliant with regulatory guidelines for impurity reference standards used in ANDA submissions [1] . In contrast, bulk chemical intermediates (e.g., generic 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) are typically supplied at 97-98% purity with limited characterization (often only HPLC area%), without the structural elucidation package required for a pharmacopeial reference standard [2].

Reference standard certification HPLC purity analysis Pharmaceutical impurity procurement

Formation Pathway Specificity: Bis-Quinoline Coupling via 4-Aminophenol Bridge vs. Single Coupling (Impurity 1) and Oxalamide Dimerization

Impurity 6 arises through a specific side reaction in the cabozantinib synthetic pathway: following the initial coupling of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol to form Impurity 1 (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline), a second equivalent of 4-chloro-6,7-dimethoxyquinoline reacts with the free aniline nitrogen of Impurity 1 to form the bis-quinoline amine impurity [1]. This formation pathway is mechanistically distinct from that of the oxalamide-bridged Cabozantinib Dimer Impurity (N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide, MW 646.65), which forms via dimerization through a cyclopropane-1,1-dicarboxylic acid linker rather than direct bis-quinoline coupling [2] . The CN111423371A patent explicitly discloses the synthetic methodology for cabozantinib dimer impurities, confirming that the bis-quinoline amine structure of Impurity 6 is a chemically distinct entity from other dimeric impurities [1].

Process impurity formation Synthetic route analysis Cabozantinib dimer impurity

Identifiability: Absence of Assigned CAS Number for Impurity 6 vs. CAS 190728-25-7 for Impurity 1

A practical procurement-level differentiator is that Impurity 6 has no formally assigned CAS Registry Number (listed as 'N/A' or 'NA' by all major suppliers including SynZeal, AquigenBio, ChemWhat, and Molcoo) [1] [2], whereas Impurity 1 (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) is unambiguously registered under CAS 190728-25-7 [3]. This absence of a CAS number for Impurity 6 means that the compound cannot be reliably sourced through generic chemical supplier catalogs or database searches using CAS-based queries; it must be procured from specialist pharmaceutical impurity reference standard vendors who identify it by its systematic chemical name or 'Cabozantinib Impurity 6' designation [1] [2].

Chemical registration Impurity procurement CAS registry differentiation

Recommended Procurement and Application Scenarios for N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine (Cabozantinib Impurity 6)


ANDA/DMF Analytical Method Development and Validation (AMV) for Cabozantinib Related Substances

The primary application scenario for Impurity 6 is as a system suitability reference standard during HPLC method development and validation for cabozantinib related substances determination in drug substance and finished dosage forms [1]. The validated reversed-phase HPLC method described by Podili et al. (2021) achieves baseline resolution of cabozantinib-related impurities including process impurities and degradation products, using gradient elution with photodiode array detection at 216 nm [1]. Impurity 6, with its bis-quinoline structure (MW 483.52), exhibits a distinct retention time relative to both the cabozantinib API peak and other related substances. Inclusion of an authenticated Impurity 6 reference standard in the impurity marker solution is essential for establishing system suitability criteria (resolution ≥2.0 between adjacent impurity peaks, relative retention time reproducibility) and for determining the relative response factor (RRF) necessary for accurate quantification [1] [2].

Pharmaceutical Quality Control (QC) Batch Release Testing of Cabozantinib Drug Substance

In commercial QC environments, Impurity 6 serves as a certified reference standard for the identification and quantification of this specific process-related impurity in cabozantinib drug substance batches intended for ANDA or commercial production [1] [2]. Per ICH Q3A guidelines, any impurity present at or above the identification threshold (0.10% for a maximum daily dose >2 g/day, or 0.15% for ≤2 g/day) must be identified and qualified [3]. The availability of a well-characterized Impurity 6 reference standard from suppliers such as SynZeal (Catalog SZ-C112014) or AquigenBio (Catalog AQ-C010022) with HPLC purity ≥95% and full spectroscopic characterization enables QC laboratories to perform accurate impurity quantification without the need for in-house synthesis and structural elucidation, directly supporting batch conformity assessment [1] [2].

Forced Degradation and Stability-Indicating Method Studies for Cabozantinib Formulations

In forced degradation studies and stability-indicating method development, Impurity 6 serves as a process impurity marker that must be chromatographically resolved from degradation products formed under stress conditions (acid, base, thermal, oxidative, and photolytic stress) [1]. The degradation kinetics study of cabozantinib demonstrates that multiple degradation products are generated under these conditions [1]; Impurity 6, as a process impurity rather than a degradation product, provides a critical reference point to distinguish pre-existing synthetic impurities from those generated during stability studies. Its distinct chromatographic retention (governed by the bis-quinoline hydrophobicity) ensures that the validated method achieves specificity by resolving Impurity 6 from all degradation products, a requirement for stability-indicating method validation per ICH Q2(R1) [2].

Reference Standard for Cabozantinib Dimer Impurity Research and Synthetic Pathway Investigation

For process chemistry groups investigating the formation and control of dimeric impurities in cabozantinib synthesis, Impurity 6 is a key reference compound for studying the bis-quinoline coupling side reaction [1]. The patent CN111423371A discloses that cabozantinib has a 'relatively complex' structure with 'long synthetic route steps' leading to 'many potential impurities' [1]; Impurity 6 represents one specific dimerization pathway (bis-coupling at the aniline nitrogen) that is mechanistically distinct from the oxalamide dimer impurity pathway and the other dimer variants. Sourcing authenticated Impurity 6 enables process development scientists to track this specific impurity across synthetic steps, optimize reaction conditions to minimize its formation, and establish meaningful acceptance criteria in the drug substance specification [1] [2].

Quote Request

Request a Quote for N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.